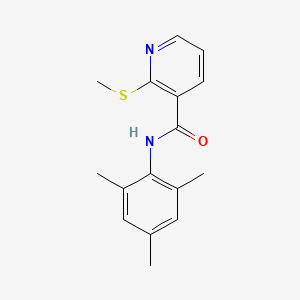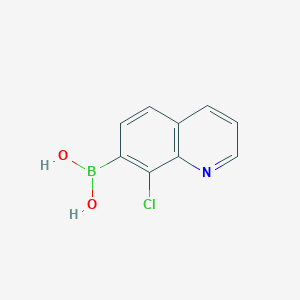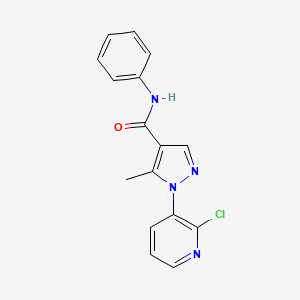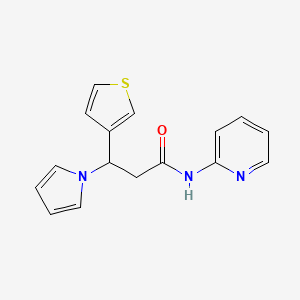![molecular formula C17H15ClN2O3S B13364323 Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13364323.png)
Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate is an organic compound with the molecular formula C17H15ClN2O3S. This compound is known for its unique chemical structure, which includes a chlorobenzoyl group, a carbothioyl group, and an amino benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl 2-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with a thiourea derivative to introduce the carbothioyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The chlorobenzoyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- Ethyl 2-((2-chlorobenzoyl)amino)benzoate
- Ethyl 3-((2-chlorobenzoyl)amino)carbothioyl)amino)benzoate
- Ethyl 4-((3-morpholinopropyl)amino)carbothioyl)amino)benzoate
Uniqueness
Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate is unique due to the presence of both a chlorobenzoyl and a carbothioyl group, which confer distinct chemical reactivity and biological activity. The specific positioning of these groups on the benzoate ester also contributes to its unique properties compared to similar compounds.
属性
分子式 |
C17H15ClN2O3S |
|---|---|
分子量 |
362.8 g/mol |
IUPAC 名称 |
ethyl 2-[(4-chlorobenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H15ClN2O3S/c1-2-23-16(22)13-5-3-4-6-14(13)19-17(24)20-15(21)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H2,19,20,21,24) |
InChI 键 |
HQPDYYHXZFFHHR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


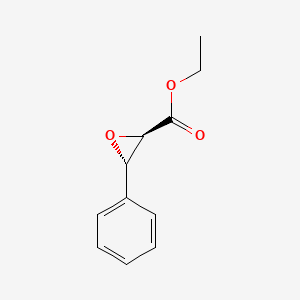
![1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364242.png)

![5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B13364250.png)
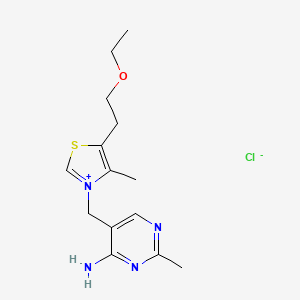
![N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364266.png)
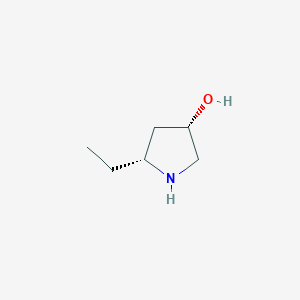
![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364277.png)
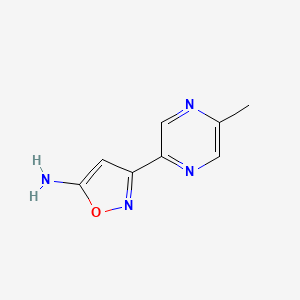
![8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione](/img/structure/B13364290.png)
